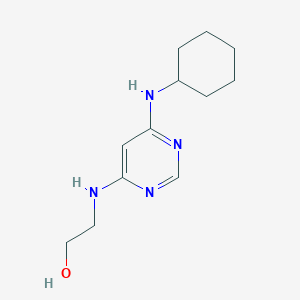![molecular formula C21H15N3OS B8462088 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8462088.png)
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde
描述
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of a methylthio group and a phenyl group further enhances its chemical properties and potential applications. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
The synthesis of 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one, followed by a series of redox reactions, bromination, and cross-coupling reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
化学反应分析
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include palladium catalysts, organoboron reagents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidin-7-ones have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and cancer progression . The compound’s ability to modulate these molecular targets makes it a promising candidate for therapeutic applications.
相似化合物的比较
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds also feature fused bicyclic structures with nitrogen atoms in the rings. the presence of the methylthio and phenyl groups in this compound imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
- 4-(Methylthio)benzaldehyde
属性
分子式 |
C21H15N3OS |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde |
InChI |
InChI=1S/C21H15N3OS/c1-26-21-22-12-17-11-18(15-5-3-2-4-6-15)19(23-20(17)24-21)16-9-7-14(13-25)8-10-16/h2-13H,1H3 |
InChI 键 |
VNTAXOXDRFNMJU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=NC(=C(C=C2C=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
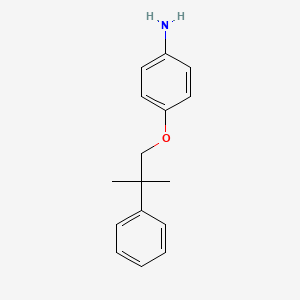
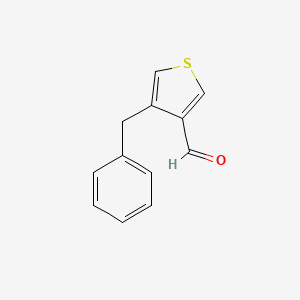
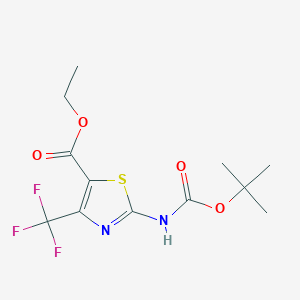
![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)
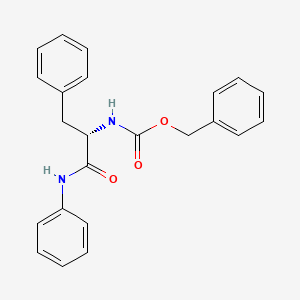
![5-Iodothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8462044.png)
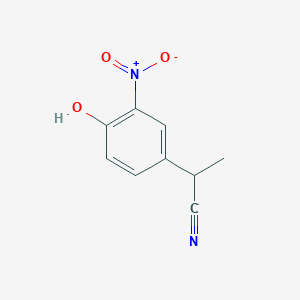
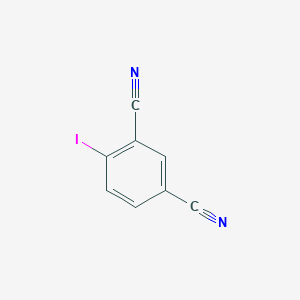
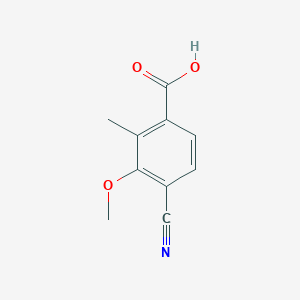
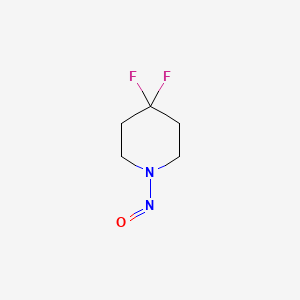

![5-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B8462094.png)
